molecular formula C14H11ClN2O2S B8419473 2-Thiazolamine, N-[4-chloro-3-(2-furanylmethoxy)phenyl]-

2-Thiazolamine, N-[4-chloro-3-(2-furanylmethoxy)phenyl]-

Cat. No. B8419473
M. Wt: 306.8 g/mol
InChI Key: GJXXAJXDSXQMMA-UHFFFAOYSA-N
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Patent
US09018209B2

Procedure details

Following the general procedure for O-alkylation, Method B, a mixture of 2-chloro-5-(thiazol-2-ylamino)phenol (100 mg, 0.44 mmol) and Cs2CO3 (152, 0.44 mmol) in acetone (4.4 mL) was treated with a freshly prepeared solution of 2-furylbromomethane in ether (0.75 mL, 0.44 mmol) at room temperature. Reaction control by TLC showed full conversion after 2 hrs. The title compound was obtained after purification by flash chromatography on silica gel (hexane:EtOAc 3/1) in 32% yield (43 mg).
Name
2-chloro-5-(thiazol-2-ylamino)phenol
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
0.44 mmol
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[S:10][CH:11]=[CH:12][N:13]=2)=[CH:4][C:3]=1[OH:14].C([O-])([O-])=O.[Cs+].[Cs+].[O:21]1[CH:25]=[CH:24][CH:23]=[C:22]1[CH2:26]Br.CCOCC>CC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[S:10][CH:11]=[CH:12][N:13]=2)=[CH:4][C:3]=1[O:14][CH2:26][C:22]1[O:21][CH:25]=[CH:24][CH:23]=1 |f:1.2.3|

Inputs

Step One
Name
2-chloro-5-(thiazol-2-ylamino)phenol
Quantity
100 mg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)NC=1SC=CN1)O
Name
Cs2CO3
Quantity
0.44 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
4.4 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)CBr
Name
Quantity
0.75 mL
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction control by TLC
CUSTOM
Type
CUSTOM
Details
after 2 hrs
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NC=1SC=CN1)OCC=1OC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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